N-Butyl-2-methyl-N-(5-phenylfuran-2-YL)propanamide
Description
N-Butyl-2-methyl-N-(5-phenylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Properties
CAS No. |
62187-60-4 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C18H23NO2/c1-4-5-13-19(18(20)14(2)3)17-12-11-16(21-17)15-9-7-6-8-10-15/h6-12,14H,4-5,13H2,1-3H3 |
InChI Key |
KSJYUZFDNWZTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(O1)C2=CC=CC=C2)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-N-(5-phenylfuran-2-yl)propanamide typically involves the reaction of 5-phenylfuran-2-carboxylic acid with N-butyl-2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methyl-N-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-Butyl-2-methyl-N-(5-phenylfuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The furan ring and amide group play crucial roles in its binding to target proteins and enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-methylpropanamide: Lacks the furan ring, resulting in different chemical and biological properties.
N-Phenylfuran-2-ylpropanamide: Contains a phenyl group attached to the furan ring, but lacks the butyl and methyl substituents.
Uniqueness
N-Butyl-2-methyl-N-(5-phenylfuran-2-yl)propanamide is unique due to the presence of both the furan ring and the butyl and methyl substituents. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
